molecular formula C11H9N3O2 B1473584 6-(Phenylamino)pyrimidine-4-carboxylic acid CAS No. 1208980-40-8

6-(Phenylamino)pyrimidine-4-carboxylic acid

Cat. No. B1473584
M. Wt: 215.21 g/mol
InChI Key: IJVBWDVXGTVHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6-(Phenylamino)pyrimidine-4-carboxylic acid” is represented by the Inchi Code: 1S/C11H9N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14) . The molecular weight is 215.21 .


Physical And Chemical Properties Analysis

The physical form of “6-(Phenylamino)pyrimidine-4-carboxylic acid” is a powder . and should be stored at room temperature .

Scientific Research Applications

Enzyme Inhibitors Synthesis

6-(Phenylamino)pyrimidine derivatives are recognized for their core structure in several vital enzyme inhibitors. Research by Németh et al. (2010) discusses the synthesis of 4-chloro-6-substituted phenyl pyrimidines, a key intermediate in these compounds, using conventional methods without special catalysts. This study presents two synthetic procedures, highlighting the dependency of results on the substituent of the 6-phenyl ring, which can be performed via traditional heating or microwave assistance Németh, Varga, Greff, Kéri, & Őrfi, 2010.

Nonlinear Optical (NLO) Properties

Pyrimidine rings are significant due to their presence in DNA and RNA. A study by Hussain et al. (2020) on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, explores their electronic, linear, and nonlinear optical properties. The research underscores the promising applications of these compounds in medicine and NLO fields, with density functional theory (DFT) findings showing excellent concordance with experimental data, suggesting their potential in optoelectronic applications Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020.

Antioxidant Activity

Kotaiah et al. (2012) synthesized N-substituted phenylamino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives and evaluated their in vitro antioxidant activity. The study found that certain derivatives displayed significant radical scavenging activity, influenced by the presence of electron-donating or withdrawing substituents on the thienopyrimidine ring Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012.

Pyrimidine Derivatives in Drug Synthesis

Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and fluoroalkyl amino reagents (FARs) to synthesize 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogues. This research highlights the potential of these pyrimidine scaffolds in medicinal and agrochemical research due to their valuable building blocks bearing fluorinated substituents Schmitt, Commare, Panossian, Vors, Pazenok, & Leroux, 2017.

Antimicrobial Properties

Dhankar et al. (2012) investigated 2-oxo-4-phenyl-6-styryl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid and its metal complexes for their antimicrobial activities against various pathogenic bacteria and fungi. The novel pyrimidine-containing complexes exhibited potential as new antibacterial and antifungal agents Dhankar, Rahatgaonkar, Chorghade, & Tiwari, 2012.

Safety And Hazards

The safety information for “6-(Phenylamino)pyrimidine-4-carboxylic acid” indicates that it is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

The future directions for “6-(Phenylamino)pyrimidine-4-carboxylic acid” could involve further exploration of its potential applications in drug development and material science. Additionally, more research could be conducted to understand its mechanism of action and to develop new pyrimidine compounds with different biological profiles .

properties

IUPAC Name

6-anilinopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVBWDVXGTVHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenylamino)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Phenylamino)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Phenylamino)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(Phenylamino)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Phenylamino)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Phenylamino)pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(Phenylamino)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.